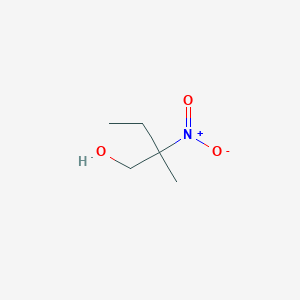










|
REACTION_CXSMILES
|
[CH2:1]=[O:2].[N+:3]([CH:6]([CH2:8][CH3:9])[CH3:7])([O-:5])=[O:4]>C(N(CC)CC)C>[CH3:7][C:6]([N+:3]([O-:5])=[O:4])([CH2:8][CH3:9])[CH2:1][OH:2]
|


|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
554.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C)CC
|
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
is being stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2-liter 3-neck flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen bubbler, an addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
a temperature controller with heating mantle and thermocouple
|
|
Type
|
TEMPERATURE
|
|
Details
|
the turbid mixture is warmed to 45° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at 45° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
separate water layer
|
|
Type
|
CUSTOM
|
|
Details
|
The oil layer is collected (1022.8 g, 97.9% of theory) and GC
|
|
Type
|
CUSTOM
|
|
Details
|
The oil is used without further purification
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |